4-Dimethylamino Antipyrine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-Dimethylamino Antipyrine-d6 involves the incorporation of deuterium atoms into the dimethylamino group of antipyrine. The general synthetic route includes:

Starting Material: Antipyrine

Deuteration: The dimethylamino group is subjected to deuteration using deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.

Reaction Conditions: Typically, the reaction is carried out in the presence of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen with deuterium.

Industrial production methods follow similar principles but are scaled up to meet the demand for research and analytical purposes.

Analyse Des Réactions Chimiques

4-Dimethylamino Antipyrine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its parent compound, antipyrine.

Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Electrochemical Sensing

4-DMAA-d6 has emerged as a versatile electrochemical indicator in immunosensors. Its unique redox properties allow it to facilitate the detection of specific biomolecules, such as proteins and peptides, through oxidation-reduction reactions.

Case Study: Immunoassays for Infectious Diseases

A study demonstrated the use of 4-DMAA-d6 in electrochemical immunoassays targeting neglected tropical diseases. The compound was incorporated into screen-printed electrodes to enhance the sensitivity and specificity of the detection process. The oxidation of 4-DMAA-d6 served as an indicator for the binding of serum immunoglobulin G (IgG) to peptide probes specific to these diseases.

- Key Findings:

- Electrode Functionalization: The optimal sequence for adding 4-DMAA-d6 was before serum application, which significantly increased the anodic current peaks associated with positive serum samples compared to controls .

- Detection Sensitivity: The use of 4-DMAA-d6 allowed for the detection of proteins that typically lack electrochemical activity, showcasing its utility in indirect detection methods .

Pharmaceutical Research

In pharmaceutical contexts, 4-DMAA-d6 is studied for its analgesic, antipyretic, and anti-inflammatory properties. Its role in drug metabolism and interactions with biomolecules is crucial for understanding its therapeutic potential.

Case Study: Metabolic Pathways

Research has highlighted the metabolic pathways involving 4-DMAA-d6, particularly its conversion into active metabolites that exhibit similar pharmacological effects to dipyrone (another pyrazolone derivative). Understanding these pathways aids in assessing the safety and efficacy of drugs containing this compound.

- Key Insights:

- Biotransformation: The compound undergoes several metabolic transformations leading to various active metabolites, which are critical for its therapeutic effects .

- Safety Concerns: Despite its beneficial properties, there are risks associated with its use, including agranulocytosis, necessitating careful monitoring during clinical applications .

Development of Fluorescent Probes

Recent advancements have seen the synthesis of fluorescent probes based on the structure of antipyrine derivatives like 4-DMAA-d6. These probes are valuable in biological imaging and tracking molecular interactions.

Case Study: Synthesis and Application

A novel fluorescent probe incorporating an imine structure derived from antipyrine was synthesized using 4-DMAA-d6 as a precursor. This probe demonstrated significant potential for use in biological assays due to its enhanced fluorescence characteristics.

- Synthesis Process:

Data Summary Table

Mécanisme D'action

The mechanism of action of 4-Dimethylamino Antipyrine-d6 is similar to that of antipyrine. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. This inhibition leads to an increase in the pain threshold and exhibits anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

4-Dimethylamino Antipyrine-d6 can be compared with other similar compounds such as:

4-Dimethylaminoantipyrine: The non-deuterated form, used in similar applications but lacks the stable isotope labeling.

4-Aminoantipyrine: Another derivative of antipyrine, used in colorimetric assays and as an analytical reagent.

Metamizole: A pyrazolone derivative with analgesic and antipyretic properties, used in clinical settings.

The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in precise analytical and research applications.

Activité Biologique

4-Dimethylamino Antipyrine-d6 (CAS Number: 91419-95-3) is a deuterated derivative of the well-known analgesic and antipyretic compound, 4-Dimethylamino Antipyrine. This compound has garnered interest in pharmacological research due to its unique properties and potential applications in various biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily as a ligand for various biological receptors and enzymes. Its mechanism of action involves:

- Enzyme Modulation : The compound can modulate the activity of specific enzymes, potentially influencing metabolic pathways and cellular signaling .

- Interaction with Receptors : It acts on certain receptors, which may lead to alterations in neurotransmission and inflammatory responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

- Pharmacokinetics :

- Metabolism :

- In Vitro Studies :

Comparative Analysis with Related Compounds

| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Metabolites Identified |

|---|---|---|---|

| 4-Dimethylamino Antipyrine | Yes | Yes | 4-Hydroxyantipyrine |

| This compound | Yes | Yes | Similar metabolites |

| Aminopyrine | Yes | Yes | 4-Aminoantipyrine |

Propriétés

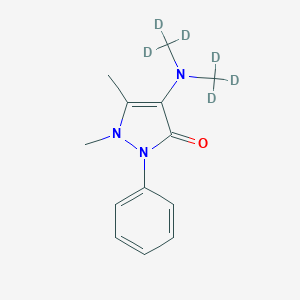

IUPAC Name |

4-[bis(trideuteriomethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXTBMQSGEXHJ-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.